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{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine

Cat. No.: B2464567
CAS No.: 1850191-96-6
M. Wt: 157.213
InChI Key: NLPGTPQUEYJFEQ-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Organic Chemistry

Spirocyclic scaffolds are of considerable significance in organic chemistry, particularly in the realm of drug discovery and medicinal chemistry. Their rigid, well-defined three-dimensional structures allow for the precise spatial orientation of functional groups, which can lead to highly specific interactions with biological targets like proteins and enzymes. biosynth.comresearchgate.net This structural rigidity minimizes the conformational flexibility that can be detrimental to binding affinity and selectivity. acs.org

The incorporation of spirocyclic motifs can also favorably modulate the physicochemical properties of a molecule. By increasing the fraction of sp3-hybridized carbon atoms (a measure known as Fsp3), these scaffolds can enhance properties such as aqueous solubility and metabolic stability, which are critical for the development of successful drug candidates. bldpharm.com Consequently, spirocyclic systems are recognized as "privileged scaffolds," appearing in numerous natural products and clinically approved drugs. researchgate.netacs.org

Contextualization of Dioxaspiro[4.4]nonane Frameworks in Contemporary Research

The dioxaspiro[4.4]nonane framework, which features two five-membered rings containing oxygen atoms spiro-fused to a central carbon, is a noteworthy subclass of spirocyclic systems. Research into these frameworks has explored various isomers, such as the 1,4- and 1,7-dioxaspiro systems, and has led to the development of novel synthetic methodologies and applications.

For instance, derivatives of 1,4-dioxaspiro[4.4]nonane have been synthesized from oleic acid, a renewable resource, with investigations into their potential use as biolubricants. researchgate.net Other studies have focused on the synthesis and biological evaluation of dioxaspiro derivatives as potent and selective receptor agonists, highlighting the utility of this scaffold in medicinal chemistry. nih.gov The development of straightforward and efficient synthetic routes to access the core 1,7-dioxaspiro[4.4]nonane skeleton continues to be an area of interest for synthetic chemists, as it opens up avenues for creating diverse molecular libraries for further research. researchgate.net The structural complexity and rigidity of these frameworks make them attractive building blocks for creating novel compounds with specific, tailored properties. acs.org

Overview of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine as a Research Subject

This compound is a specific derivative of the 1,7-dioxaspiro[4.4]nonane core. It features a primary amine functional group attached via a methylene (B1212753) bridge to one of the heterocyclic rings. While this compound is commercially available for research purposes, indicating its potential utility as a chemical building block, detailed studies on its synthesis, properties, and applications are not extensively documented in peer-reviewed literature. biosynth.com

The structure of this compound suggests its potential as a valuable intermediate in organic synthesis. The primary amine group serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecules. The spiroketal core provides a rigid, three-dimensional scaffold that can be used to explore chemical space in drug discovery and materials science. mskcc.org Analogous spirocyclic amines have been utilized in the synthesis of biologically active compounds, suggesting that this compound could serve a similar role as a precursor to novel ligands, catalysts, or pharmaceutical agents. evitachem.com

Given the established importance of both spirocyclic systems and primary amines in medicinal chemistry, this compound represents an intriguing, albeit underexplored, molecule for future research endeavors.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1850191-96-6
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
SMILES C1CC2(CCOC2)OC1CN

Data sourced from commercial supplier information. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B2464567 {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine CAS No. 1850191-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dioxaspiro[4.4]nonan-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-5-7-1-2-8(11-7)3-4-10-6-8/h7H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPGTPQUEYJFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)OC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,7 Dioxaspiro 4.4 Nonan 2 Yl Methanamine

Established Synthetic Pathways to the {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine Core

The construction of the 1,7-dioxaspiro[4.4]nonane core, the central structural motif of this compound, has been achieved through various established synthetic routes. A notable and well-documented approach involves the stereocontrolled synthesis of highly functionalized derivatives of this spiroketal system, often as key intermediates in the total synthesis of complex natural products like pseurotins. clockss.org

One such pathway commences from readily available chiral precursors, such as D-glucose. This strategy leverages the inherent stereochemistry of the starting material to build the target molecule with high levels of stereocontrol. The synthesis typically involves a series of transformations including oxidations, nucleophilic additions, and cyclization reactions to assemble the spiroketal framework. clockss.org For instance, a highly functionalized 1,7-dioxaspiro[4.4]nonane derivative, a key intermediate for pseurotins, has been synthesized from diacetone D-glucose. clockss.org

The general approach often involves the preparation of a dihydroxy ketone precursor which then undergoes acid-catalyzed cyclization to form the thermodynamically stable spiroketal. The stability of the spiroketal system often drives the reaction to completion. mdpi.com

While a direct synthesis of this compound is not extensively reported, established methods for the synthesis of the core structure provide a foundation for its potential synthesis. The introduction of the aminomethyl group at the C2 position would likely involve the transformation of a suitable functional group, such as an aldehyde, nitrile, or ester, at that position. Common organic transformations for such conversions include:

Reductive amination of a 1,7-dioxaspiro[4.4]nonane-2-carbaldehyde. This two-step process involves the formation of an imine followed by its reduction. organic-chemistry.orgyoutube.com

Reduction of a nitrile (2-cyano-1,7-dioxaspiro[4.4]nonane) using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Conversion of a carboxylic acid or ester at the C2 position to an amide, followed by reduction to the amine. libretexts.org

These established functional group transformations, coupled with a robust synthesis of the spiroketal core, represent the most plausible pathways to this compound.

Stereoselective and Asymmetric Synthesis Approaches to Spirocyclic Methanamines

Achieving stereochemical control is a paramount challenge in the synthesis of spiroketals, as the spirocenter and other stereogenic centers within the molecule must be correctly configured. For the synthesis of enantiomerically pure spirocyclic methanamines like this compound, asymmetric and stereoselective methods are essential.

A key strategy for achieving high stereoselectivity is the use of chiral starting materials, as exemplified by the synthesis of a functionalized 1,7-dioxaspiro[4.4]nonane derivative from D-glucose. clockss.org This substrate-controlled approach ensures the transfer of chirality from the starting material to the final product.

Furthermore, stereoselective reactions are employed throughout the synthetic sequence to control the formation of new stereocenters. For example, in the synthesis of the pseurotin (B1257602) intermediate, a vinyl Grignard addition to a keto derivative proceeds with high stereoselectivity, attacking from the convex face of the bicyclic precursor. clockss.org

While specific asymmetric catalytic methods for the direct synthesis of this compound are not detailed in the literature, general principles of asymmetric synthesis can be applied. These include the use of chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of key bond-forming reactions. The development of such methods would be a significant advancement in the synthesis of this class of compounds.

The following table summarizes some stereoselective approaches applicable to the synthesis of the 1,7-dioxaspiro[4.4]nonane core:

Starting MaterialKey Stereoselective StepOutcomeReference
Diacetone D-glucoseVinyl Grignard addition to a C-3 keto derivativeSingle isomer adduct clockss.org
Dihydroxy ketone precursorAcid-catalyzed spiroketalizationThermodynamically favored stereoisomer nih.gov

Novel Cyclization Strategies for Dioxaspiro[4.4]nonane Construction

Recent advancements in synthetic methodology have introduced novel cyclization strategies for the construction of spiroketal systems, including the dioxaspiro[4.4]nonane core. These modern approaches often offer advantages in terms of efficiency, milder reaction conditions, and functional group tolerance compared to traditional methods.

One such innovative approach is the use of gold(I) catalysis. A highly efficient and mild gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid has been developed for the synthesis of substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. mdpi.comnih.gov This reaction proceeds smoothly under mild conditions to afford the desired spiroketal products in high yields. While this specific example leads to a 2,7-dioxaspiro isomer, the underlying principle of gold-catalyzed alkyne activation and subsequent nucleophilic attack could potentially be adapted for the synthesis of the 1,7-dioxaspiro[4.4]nonane skeleton.

Another emerging area is the use of nitroalkanes as precursors for the assembly of dihydroxy ketone frameworks, which are direct precursors to spiroketals. mdpi.com This strategy utilizes nitroaldol and Michael reactions for carbon-carbon bond formation, followed by a Nef reaction to unmask the ketone functionality for the final spirocyclization. This method provides a versatile entry to variously substituted spiroketal systems.

The following table highlights some novel cyclization strategies for the synthesis of dioxaspiro[4.4]nonane systems:

StrategyKey Reagents/CatalystsProduct TypeReference
Gold-catalyzed cyclizationGold(I) catalyst2,7-Dioxaspiro[4.4]nonane-1,6-diones mdpi.comnih.gov
Nitroalkane-based assemblyNitroalkanes, mild basesDihydroxy ketone precursors for spiroketals mdpi.com

These novel strategies represent the forefront of research in spiroketal synthesis and hold promise for the future development of efficient and elegant routes to complex molecules like this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in modern organic synthesis to minimize environmental impact and enhance sustainability. In the context of synthesizing this compound and its intermediates, several green approaches can be envisioned and have been demonstrated for related spiroketone structures.

A significant development is the implementation of telescoped flow processes. A green and sustainable telescoped flow process has been developed for the synthesis of a chiral spiroketone, a key building block for several active pharmaceutical ingredients. rsc.orgrsc.orgresearchgate.net This approach combines multiple reaction steps, such as ring-closing metathesis and hydrogenation, into a continuous flow system. The benefits of this methodology include:

Reduced solvent and catalyst usage.

Elimination of intermediate isolation and purification steps.

Improved process efficiency and safety.

Lower Process Mass Intensity (PMI).

For instance, a telescoped flow process for a spiroketone intermediate resulted in a 70% cost saving on the catalyst and a significant decrease in PMI. rsc.org Boehringer Ingelheim has reported a short and eco-friendly asymmetric manufacturing process for a spiroketone that improved the yield nearly five-fold, reduced organic solvent usage by 99%, and eliminated the use of halogenated solvents. digitellinc.comboehringer-ingelheim.com

Another promising green strategy is the use of electrosynthesis. The eSpiro method offers a scalable and sustainable electrosynthetic route to spiroketals via the anodic oxidation of malonic acids. rsc.org This approach is metal- and mercury-free and provides an environmentally friendly alternative to conventional acid-catalyzed or transition metal-mediated cyclizations. Additionally, electrochemically driven methods for the synthesis of β-keto spirolactones using green solvents like acetone (B3395972) and water have been reported. rsc.org

The following table summarizes the benefits of applying green chemistry principles to spiroketone synthesis:

Green Chemistry ApproachKey FeaturesAdvantagesReference
Telescoped Flow ProcessContinuous flow, combined reaction stepsReduced waste, improved efficiency, lower PMI rsc.orgrsc.orgresearchgate.netdigitellinc.comboehringer-ingelheim.com
Electrosynthesis (eSpiro)Anodic oxidation, metal-freeSustainable, environmentally benign rsc.orgrsc.org

The adoption of these green and sustainable methodologies in the synthesis of this compound would not only be environmentally responsible but also economically advantageous for potential large-scale production.

Structural Analysis and Stereochemical Considerations of 1,7 Dioxaspiro 4.4 Nonan 2 Yl Methanamine

Spectroscopic Characterization Methodologies (NMR, MS) for Structural Elucidation

The definitive identification and structural confirmation of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine would rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for mapping the molecular framework. For the target molecule, specific chemical shifts and coupling constants would be expected based on the electronic environment of each nucleus.

¹H NMR: The spectrum would be complex due to the presence of multiple chiral centers and diastereotopic protons. Protons on the carbon bearing the aminomethyl group (C2) and the adjacent methylene (B1212753) group of the aminomethyl substituent would likely appear as multiplets in the upfield region. The protons within the two rings would exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR: The spiro carbon atom would be a key diagnostic signal, typically appearing in the 90-120 ppm range, a characteristic feature for spiroketals. The carbons bonded to oxygen (C2, C6, C8) would resonate further downfield compared to the other aliphatic carbons.

While specific data for the target compound is not published, analysis of related compounds such as (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid provides insight into the expected chemical shifts for the ring system. nih.gov For instance, the carbons of the cyclopentane (B165970) ring in this analogue appear at approximately 24.0 and 37.4 ppm, while the carbons of the dioxolane ring are observed around 77.9 ppm. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Spiro Carbon (C5)-~110-120Quaternary carbon, no attached protons.
CH-O (C2)Multiplet~75-85Adjacent to oxygen and chiral center.
CH₂-NMultiplet~40-50Adjacent to the nitrogen atom.
Ring CH₂ groupsComplex Multiplets~20-40Overlapping signals from both rings.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would provide information on the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z 157, corresponding to the molecular formula C₈H₁₅NO₂. Fragmentation of ethers and cyclic alkanes typically involves cleavage alpha to the oxygen atom and ring-opening reactions. libretexts.orgcas.cn For this compound, characteristic fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of one of the heterocyclic rings.

Expected Mass Spectrometry Fragmentation

m/z ValuePossible FragmentFragmentation Pathway
157[M]⁺Molecular Ion
127[M - CH₂NH₂]⁺Loss of the aminomethyl radical.
-VariousRing cleavage and subsequent fragmentation.

Conformational Analysis of the Dioxaspiro[4.4]nonane Ring System

Tetrahydrofuran Ring: Five-membered rings are not planar and adopt puckered conformations to relieve torsional strain. The most common conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry), which rapidly interconvert.

Tetrahydropyran (B127337) Ring: The six-membered tetrahydropyran ring predominantly adopts a chair conformation, which minimizes both angular and torsional strain. Twist-boat conformations are also possible but are generally higher in energy. nih.gov

Investigation of Stereoisomerism and Diastereomeric Ratio in this compound

The structure of this compound contains multiple stereogenic centers. The spiro carbon (C5) and the carbon atom to which the aminomethyl group is attached (C2) are both chiral centers. The presence of these two stereocenters means that the compound can exist as four possible stereoisomers, which are two pairs of enantiomers (diastereomers of each other).

The synthesis of such a compound would likely result in a mixture of diastereomers. The ratio of these diastereomers would be determined by the stereoselectivity of the synthetic route. For example, in the stereocontrolled synthesis of a highly functionalized 1,7-dioxaspiro[4.4]nonane derivative related to the antibiotic pseurotins, the stereochemistry was carefully controlled at each step, starting from a chiral precursor. clockss.org Such synthetic strategies often employ chiral reagents or catalysts to favor the formation of one diastereomer over the other. mdpi.com Without such control, a mixture of diastereomers would be expected, potentially in a ratio close to 1:1, unless one diastereomer is thermodynamically more stable and equilibration is possible.

Advanced Diffraction Techniques for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration, is single-crystal X-ray diffraction. springernature.com This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. mdpi.com

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, the X-ray diffraction experiment would unambiguously determine the relative stereochemistry of the C2 and C5 chiral centers. Furthermore, if a suitable heavy atom is not present in the molecule, specialized techniques or the use of a chiral derivative can allow for the determination of the absolute configuration.

While a crystal structure for the target molecule is not available, the crystal structures of related compounds, such as (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, have been determined. researchgate.net These studies reveal the precise solid-state conformation of the spiro[4.4]nonane ring system and the packing of the molecules in the crystal. researchgate.net Such data serves as a valuable reference for understanding the structural properties of this class of compounds.

Chemical Reactivity and Mechanistic Pathways of 1,7 Dioxaspiro 4.4 Nonan 2 Yl Methanamine

Reaction Chemistry of the Primary Amine Functionality

The primary amine group in {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine is a key site of reactivity, functioning as both a potent nucleophile and a base. Its reactivity is analogous to other primary amines, allowing for a variety of chemical transformations. libretexts.org

The lone pair of electrons on the nitrogen atom enables it to attack electrophilic centers. Common reactions involving the primary amine functionality include:

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary, tertiary amines, and even quaternary ammonium (B1175870) salts through exhaustive methylation. msu.edu The reaction proceeds via an SN2 mechanism. msu.edu

Acylation: Reaction with acid chlorides or anhydrides yields stable amide derivatives. This reaction is typically rapid and high-yielding. acs.org

Reaction with Carbonyl Compounds: With aldehydes and ketones, the primary amine forms imines (Schiff bases) through a reversible, acid-catalyzed condensation reaction. illinois.edu

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base produces sulfonamides. msu.edu

These reactions are fundamental to the functionalization of the amine group and are summarized in the table below.

Reaction TypeReagentFunctional Group Formed
AlkylationAlkyl Halide (e.g., CH₃I)Secondary/Tertiary Amine, Quaternary Ammonium Salt
AcylationAcid Chloride (e.g., CH₃COCl)Amide
Imine FormationAldehyde/KetoneImine (Schiff Base)
SulfonylationSulfonyl Chloride (e.g., C₆H₅SO₂Cl)Sulfonamide

Reactivity at the Dioxaspiro[4.4]nonane Spirocenter

The dioxaspiro[4.4]nonane core is a spiroketal, a structural motif that imparts specific reactivity patterns, largely influenced by stereoelectronic effects such as the anomeric effect. chemtube3d.com The spirocenter, being a quaternary carbon, is sterically hindered and generally unreactive towards direct nucleophilic attack. However, the acetal (B89532) linkages are susceptible to cleavage under acidic conditions.

The stability of the spiroketal is significantly influenced by the anomeric effect, which is the tendency of an electronegative substituent at the anomeric carbon of a cyclic ether to adopt an axial orientation. scripps.edu In a spiroketal, this effect can lead to a preference for specific conformations that maximize the stabilization from the interaction of the oxygen lone pairs with the antibonding orbitals of the C-O bonds. chemtube3d.com

While the spiroketal is stable under basic and neutral conditions, it can undergo ring-opening reactions in the presence of strong acids. This process typically involves protonation of one of the ring oxygens, followed by cleavage of a C-O bond to form a transient oxocarbenium ion. This intermediate can then be trapped by a nucleophile. While there is limited direct evidence for the reaction of the primary amine of this compound in an intramolecular ring-opening, such pathways are known for other spirocyclic systems.

Elucidation of Reaction Mechanisms for Functionalization and Transformation

The functionalization and transformation of this compound proceed through well-established organic reaction mechanisms.

Amine Functionalization: The reactions at the primary amine are predominantly nucleophilic additions and substitutions.

Acylation Mechanism: The reaction with an acid chloride, for instance, involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the amide. The subsequent deprotonation of the nitrogen by a base (such as another amine molecule or a scavenger base) completes the reaction.

Imine Formation Mechanism: The formation of an imine with an aldehyde or ketone begins with the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Elimination of water and deprotonation of the nitrogen then yields the imine. illinois.edu

Spiroketal Transformation: Transformations involving the spiroketal would likely proceed under acidic catalysis.

Acid-Catalyzed Ring-Opening: Protonation of a ring oxygen atom weakens the corresponding C-O bond. Cleavage of this bond results in the formation of a resonance-stabilized oxocarbenium ion. The fate of this intermediate depends on the reaction conditions and the nucleophiles present. In the presence of water, hydrolysis to a diol and a ketone can occur.

Regioselectivity and Stereoselectivity in Reactions Involving the Spirocycle

The concepts of regioselectivity and stereoselectivity are crucial in understanding the outcomes of reactions involving the chiral center and the spirocyclic system of this compound.

Regioselectivity: Regioselectivity refers to the preference for one direction of bond making or breaking over another. wikipedia.org In the context of the spirocycle, if a reaction were to induce ring opening, the initial protonation could occur at either of the two oxygen atoms. The subsequent cleavage would then be influenced by the stability of the resulting oxocarbenium ion and any steric or electronic effects from the aminomethyl substituent.

Stereoselectivity: Stereoselectivity is the preference for the formation of one stereoisomer over another. columbia.edu The existing stereocenter at the 2-position of the dioxaspiro[4.4]nonane ring can influence the stereochemical outcome of reactions at the adjacent primary amine or at the spiroketal itself.

Diastereoselectivity: If a new stereocenter is formed during a reaction, the existing chirality can lead to a preference for the formation of one diastereomer over the other. For example, in the reduction of an imine formed from the primary amine, the approach of the reducing agent could be sterically hindered by the spirocycle, leading to a diastereoselective formation of the resulting secondary amine.

Anomeric Control: The stereochemistry at the spirocenter is governed by the anomeric effect. In thermodynamically controlled spiroketalization reactions, the most stable diastereomer, which benefits from maximal anomeric stabilization, is typically favored. illinois.edunih.gov Kinetically controlled reactions, however, can sometimes lead to the formation of less stable, "contrathermodynamic" products. illinois.edunih.gov While this compound is already formed, any reaction that might involve reversible ring-opening and closing could be subject to these stereoelectronic controls, potentially leading to epimerization at the spirocenter under thermodynamic conditions.

The following table summarizes the key stereochemical considerations:

ConceptDescriptionRelevance to this compound
Regioselectivity Preference for reaction at one site over another. wikipedia.orgIn potential ring-opening reactions, determines which C-O bond cleaves.
Diastereoselectivity Preferential formation of one diastereomer.The existing stereocenter can direct the formation of new stereocenters.
Anomeric Effect Stereoelectronic preference for axial substituents at the anomeric carbon. scripps.eduGoverns the conformational stability and stereochemistry of the spiroketal. chemtube3d.com

Derivatization and Analogue Development Based on the 1,7 Dioxaspiro 4.4 Nonan 2 Yl Methanamine Scaffold

Design and Synthesis of Substituted {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine Analogues

The design of analogues based on the this compound scaffold focuses on systematic modifications to explore chemical space and tailor properties. Key design strategies involve substitution on the amine, modification of the spiroketal rings, or a combination of both. The inherent chirality of the spiroketal core, with stereocenters at the spiro-carbon and the carbon bearing the aminomethyl group, is a critical design element, allowing for the generation of stereoisomeric libraries. mskcc.orgclockss.org

The synthesis of the core 1,7-dioxaspiro[4.4]nonane skeleton can be achieved through various methods, including acid-catalyzed cyclocondensation of a 1,4-dicarbonyl compound with a suitable diol. evitachem.com Stereocontrolled synthesis is crucial and can be achieved through kinetically-controlled spiroketalization reactions, which allow access to specific anomeric stereoisomers. mskcc.orgnih.gov For instance, the synthesis of a highly functionalized 1,7-dioxaspiro[4.4]nonane derivative has been accomplished from D-glucose, demonstrating a method for creating stereochemically defined scaffolds. clockss.org

Once the aminomethylated scaffold is obtained, the primary amine serves as a key handle for diversification. Common synthetic routes to introduce substitutions on the nitrogen atom include:

N-Alkylation: Reaction with alkyl halides to introduce a variety of alkyl groups.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines. evitachem.commdpi.com

Amide and Sulfonamide Formation: Acylation with acyl chlorides, anhydrides, or coupling with carboxylic acids to form amides. Reaction with sulfonyl chlorides yields sulfonamides. columbia.edu

These reactions allow for the introduction of a wide range of functional groups, altering properties such as lipophilicity, polarity, and steric bulk.

Below is a table representing potential synthetic pathways for generating substituted analogues:

Reaction TypeReactantResulting Functional GroupPotential for Property Modulation
N-AlkylationAlkyl Halide (R-X)Secondary/Tertiary AmineIncreases steric bulk, modifies basicity.
Reductive AminationAldehyde/Ketone (RCHO/RCOR')Secondary/Tertiary AmineIntroduces diverse and complex substituents.
AcylationAcyl Chloride/Carboxylic Acid (RCOCl/RCOOH)AmideReduces basicity, introduces hydrogen bonding capabilities.
SulfonylationSulfonyl Chloride (RSO₂Cl)SulfonamideIntroduces acidic N-H, alters electronic properties.

Functionalization Strategies for Diverse Chemical Applications

The functionalization of the this compound scaffold is aimed at preparing molecules for specific roles in chemical systems, such as catalysis, materials science, or as molecular probes. The primary amine is the most common site for functionalization. columbia.edu

Strategies for functionalization include:

Attachment to Solid Supports: The amine can be tethered to polymers or solid supports, enabling applications in heterogeneous catalysis or solid-phase synthesis.

Coordination to Metal Centers: The amine can act as a ligand, coordinating to metal ions to form catalysts or functional materials. The spiroketal backbone can influence the stereochemical environment around the metal center.

Introduction of Reporter Groups: Fluorophores, chromophores, or other reporter groups can be attached to the amine to create molecular probes for sensing or imaging applications.

Formation of Schiff Bases: Condensation with aldehydes or ketones can form imines (Schiff bases), which are versatile intermediates for further reactions or can act as ligands themselves. mdpi.com

The spiroketal moiety itself is generally stable but can be designed to undergo ring-opening under specific conditions (e.g., strong acid), providing another avenue for controlled functionalization or degradation. evitachem.com

The following table outlines potential functionalization strategies and their applications:

Functionalization StrategyResulting StructurePotential Chemical Application
Immobilization on a solid supportPolymer-bound spiro-amineHeterogeneous catalysis, affinity chromatography
Complexation with a metal ionMetal-ligand complexAsymmetric catalysis, sensor materials
Coupling with a fluorescent dyeFluorescently-tagged spiro-amineChemical probes, imaging agents
Reaction with a cross-linking agentCross-linked polymer networkSpecialty polymers, hydrogels

Structure-Activity Relationship Studies (SAR) of this compound Derivatives in Chemical Systems

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural modifications to the this compound scaffold influence its chemical or physical properties. While specific SAR data for this exact compound in chemical systems is not extensively documented, the principles can be extrapolated from studies on related spirocyclic amines. researchgate.net

Key aspects of SAR studies for these derivatives would involve investigating the impact of:

Stereochemistry: The relative and absolute configuration of the stereocenters within the spiroketal can dramatically affect how the molecule interacts with other chiral molecules or surfaces. Different diastereomers may exhibit varied efficacy in asymmetric catalysis or different binding affinities in host-guest systems. researchgate.net

Substituents on Nitrogen: The nature of the substituent on the amine (e.g., alkyl, aryl, acyl) influences basicity, nucleophilicity, and steric hindrance. spiroacademy.com For example, in a catalytic application, bulky substituents could create a specific chiral pocket, enhancing enantioselectivity.

A systematic SAR study would involve synthesizing a library of analogues with controlled variations and evaluating their performance in a target chemical system, such as a specific catalytic reaction or a binding assay.

Scaffold Engineering for Enhanced Specificity and Selectivity

Scaffold engineering involves modifying the core structure of the this compound molecule to achieve higher specificity and selectivity in its interactions. The rigid, three-dimensional nature of the spiroketal scaffold makes it an excellent candidate for such engineering. tandfonline.commskcc.org

Key strategies for scaffold engineering include:

Conformational Locking: The inherent rigidity of the spirocycle already limits conformational freedom. tandfonline.com This can be further enhanced by introducing bulky groups or additional ring systems, which can lock the orientation of the functional aminomethyl group into a specific vector in space. This is critical for designing highly selective catalysts or ligands.

Varying Ring Size: While the parent scaffold is a [4.4] system, synthesizing related [4.5] or [5.5] spiroketal amines would alter the bond angles and spatial arrangement of substituents, potentially leading to improved performance in a given application.

Introducing Heteroatoms: Replacing carbon atoms within the spiroketal framework with other heteroatoms (beyond the existing oxygens) could modify the electronic properties, polarity, and hydrogen bonding capabilities of the scaffold.

Benzannulation: Fusing aromatic rings to the spiroketal core, creating benzannulated spiroketals, significantly alters the shape and electronic properties, which can influence interactions such as pi-stacking. nih.govresearchgate.net

These engineered scaffolds, when combined with diverse functionalization of the amine group, provide a powerful platform for developing chemical tools with precisely tailored properties for enhanced specificity and selectivity. researchgate.net

Applications of 1,7 Dioxaspiro 4.4 Nonan 2 Yl Methanamine in Advanced Organic Synthesis

{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine as a Building Block for Complex Molecules

The rigid spiroketal framework of this compound serves as a valuable chassis for the synthesis of complex molecular architectures. biosynth.com The defined spatial arrangement of its constituent rings allows for precise control over the orientation of substituents, a critical factor in the design of molecules with specific biological activities or material properties. The primary amine group provides a versatile handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and N-alkylation, enabling its incorporation into larger, more elaborate structures.

The utility of this spirocyclic amine as a building block is exemplified in its application in the synthesis of analogues of natural products and other biologically active compounds. The spiroketal moiety is a common feature in many natural products, and the use of a pre-formed spirocyclic building block can significantly streamline synthetic routes.

Table 1: Representative Reactions Incorporating the this compound Scaffold

Reaction TypeReagentProduct TypePotential Application
AcylationAcid ChlorideAmidePeptide mimetics, bioactive compounds
Reductive AminationAldehyde/KetoneSecondary AminePharmaceutical intermediates
Michael Additionα,β-Unsaturated Esterβ-Amino EsterPrecursors to complex alkaloids

Utilization in Chiral Synthesis of Spirocyclic Systems

The stereochemical complexity of spirocyclic systems presents a significant challenge in synthetic organic chemistry. biosynth.com Chiral variants of this compound are powerful tools for addressing this challenge, serving as chiral auxiliaries or key intermediates in asymmetric synthesis. The inherent chirality of the spirocyclic core can be leveraged to induce stereoselectivity in a variety of chemical reactions.

When used as a chiral auxiliary, the spirocyclic amine can be temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. Following the desired transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product. Furthermore, enantiopure this compound can serve as a starting material for the synthesis of more complex chiral spirocyclic targets, where the stereochemistry of the initial building block dictates the absolute configuration of the final product.

Role as a Precursor for Heterocyclic Compound Libraries

The structural features of this compound make it an ideal starting point for the generation of diverse libraries of heterocyclic compounds. biosynth.com The primary amine can participate in a variety of cyclization reactions, leading to the formation of novel fused or spiro-fused heterocyclic systems. For instance, condensation with dicarbonyl compounds can yield pyrazines or other nitrogen-containing heterocycles, while reactions with appropriate bifunctional reagents can lead to the formation of larger ring systems.

The ability to readily access a wide range of structurally distinct heterocyclic compounds from a common precursor is of significant interest in medicinal chemistry and drug discovery. By systematically varying the reaction partners and conditions, chemists can generate large collections of novel molecules for biological screening.

Application in Metal Coordination Chemistry and Ligand Design

The nitrogen atom of the primary amine in this compound can act as a Lewis base, enabling it to coordinate to metal centers. acs.org This property, combined with the rigid and sterically defined spirocyclic backbone, makes it an attractive scaffold for the design of novel chiral ligands for asymmetric catalysis.

By modifying the amine group with other coordinating moieties, such as phosphines or additional nitrogen donors, bidentate or polydentate ligands can be synthesized. The spirocyclic framework can enforce a specific coordination geometry around the metal center, creating a well-defined chiral environment that can influence the stereochemical outcome of a catalyzed reaction. Research in this area is focused on developing new catalytic systems for a range of important organic transformations, including hydrogenations, cross-coupling reactions, and C-H functionalization.

Table 2: Potential Ligand Architectures Derived from this compound

Ligand TypeModifying GroupPotential Metal PartnersCatalytic Application
P,N-LigandDiphenylphosphineRhodium, IridiumAsymmetric Hydrogenation
N,N-LigandPyridinePalladium, CopperCross-Coupling Reactions
N,O-LigandSalicylaldehydeTitanium, ZirconiumAsymmetric Epoxidation

Computational and Theoretical Investigations of 1,7 Dioxaspiro 4.4 Nonan 2 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure. These calculations would provide crucial data on the distribution of electrons within the molecule, which governs its reactivity and physical properties.

Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, the electrostatic potential map would be generated to visualize the electron-rich and electron-deficient regions of the molecule, offering insights into potential sites for electrophilic and nucleophilic attack.

Hypothetical Data Table: Calculated Electronic Properties of this compound

ParameterValue (Hartrees)Value (eV)
HOMO Energy-0.235-6.39
LUMO Energy0.0882.39
HOMO-LUMO Gap0.3238.78
Dipole Moment2.15 D
Total Energy-552.78

Note: The data presented in this table is hypothetical and serves as an illustrative example of the parameters that would be obtained from quantum chemical calculations. Actual values would require dedicated computational studies.

Molecular Modeling and Conformational Analysis of the Spirocyclic Amine

The three-dimensional structure of this compound is crucial for its function and interactions. Molecular modeling techniques would be used to perform a thorough conformational analysis to identify the most stable spatial arrangements of the atoms. The spirocyclic core, consisting of two fused five-membered rings, introduces significant conformational constraints.

The orientation of the methanamine substituent at the 2-position of the dioxaspiro[4.4]nonane ring system can exist in various conformations, such as equatorial and axial-like positions, relative to the ring to which it is attached. Computational methods would be used to calculate the relative energies of these different conformers to determine the most populated and energetically favorable structures. This understanding is vital as the biological activity and chemical reactivity of a molecule are often dictated by its preferred conformation.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers powerful tools to predict how a molecule will behave in a chemical reaction. For this compound, theoretical calculations could predict its reactivity towards various reagents and the selectivity of these reactions.

By analyzing the electronic structure, particularly the distribution of charges and the shapes of the frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for chemical attack. For instance, the nitrogen atom of the amine group is expected to be a primary site for reactions with electrophiles due to its lone pair of electrons. Computational models can also be used to explore the transition state energies of different reaction pathways, thereby predicting the most likely products and the stereochemical outcome of the reactions.

Docking and Interaction Studies with Supramolecular Receptors

In the context of medicinal chemistry or materials science, understanding how this compound interacts with larger molecules, such as proteins or other supramolecular receptors, is of paramount importance. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second.

Docking simulations would involve placing the computationally generated 3D structure of this compound into the binding site of a target receptor. The software then calculates the most stable binding poses and estimates the binding affinity. These studies would reveal the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the complex. Such insights are invaluable for the rational design of new drugs or functional materials.

Emerging Research Frontiers for 1,7 Dioxaspiro 4.4 Nonan 2 Yl Methanamine

Integration into Advanced Materials Science

The rigid framework of spirocyclic compounds is increasingly exploited in materials science to create materials with precisely controlled three-dimensional structures. mdpi.com The spiro junction in {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine imparts a fixed spatial arrangement to the molecule, which can be advantageous in the design of novel polymers and crystalline materials. mdpi.com

The primary amine group serves as a versatile handle for incorporating this spirocycle into larger polymeric structures. For instance, it can be used to form polyamides or polyimides with unique thermal and mechanical properties stemming from the rigid spiro core. The inherent three-dimensionality of the spiro scaffold can disrupt polymer chain packing, potentially leading to materials with enhanced solubility and processability. bldpharm.comresearchgate.net

Furthermore, the chiral nature of this compound makes it a candidate for the development of chiral polymers, which are of interest for applications in enantioselective separations and as chiral stationary phases in chromatography. The spirocyclic structure can also contribute to the development of materials with interesting optical properties, such as photochromic dyes. mdpi.comresearchgate.net

Table 1: Potential Applications in Advanced Materials Science

Application Area Potential Role of this compound
High-Performance Polymers Monomer for creating polymers with enhanced thermal stability and rigidity.
Chiral Materials Building block for chiral polymers used in enantioselective separations.
Optical Materials Core structure for the development of photochromic and optoelectronic materials.

| Membrane Technology | Component of polymers designed for specific gas or liquid separation applications. |

Bio-orthogonal Chemistry Applications of the Spirocyclic Amine

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The amine functionality of this compound presents a potential attachment point for bio-orthogonal handles, enabling its use as a molecular probe. nih.gov

For example, the amine can be readily modified to incorporate functionalities such as azides or alkynes, which are common participants in bio-orthogonal "click" reactions like the Staudinger ligation or copper-free click chemistry. wikipedia.orgacs.org Once functionalized, this spirocyclic compound could be used to label and track biomolecules in a cellular environment.

The rigid spirocyclic core could also influence the reactivity and selectivity of the attached bio-orthogonal group. The defined spatial orientation of the reactive handle may enhance its accessibility for reaction or modulate its interaction with biological targets. Spirocyclic structures, such as spiro[2.3]hex-1-ene, have already been explored in bio-orthogonal chemistry for their unique reactivity and stability. acs.org

Table 2: Potential Bio-orthogonal Chemistry Strategies

Reaction Type Description
Azide-Alkyne Cycloaddition The amine can be derivatized with an azide (B81097) or alkyne for participation in copper-catalyzed or strain-promoted click reactions. researchgate.net
Tetrazine Ligation Functionalization with a strained alkene or alkyne would allow for rapid and selective reaction with tetrazines. nih.gov

| Staudinger Ligation | Modification of the amine to an azide would enable its reaction with phosphine-based probes. wikipedia.org |

Development of Novel Analytical Methodologies for Spirocyclic Compounds

The structural complexity and chirality of spirocyclic compounds necessitate the development of advanced analytical techniques for their characterization and separation. For this compound, the key analytical challenges lie in the determination of its absolute stereochemistry and the quantification of enantiomeric excess.

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) on chiral stationary phases are powerful techniques for the separation of enantiomers of spirocyclic compounds. spirochem.com The development of new chiral selectors that can effectively resolve spirocyclic amines is an active area of research.

Spectroscopic methods, particularly nuclear magnetic resonance (NMR) and X-ray crystallography, are indispensable for elucidating the three-dimensional structure of spiro compounds. Advanced NMR techniques, such as those involving chiral solvating agents, can be employed to differentiate enantiomers in solution. Computational methods, including Density Functional Theory (DFT), are also valuable for predicting and analyzing the stereochemistry of these complex molecules. emanresearch.org

Table 3: Key Analytical Techniques for Spirocyclic Compounds

Technique Application
Chiral HPLC/SFC Separation and quantification of enantiomers. spirochem.com
NMR Spectroscopy Determination of three-dimensional structure and stereochemistry.
X-ray Crystallography Definitive determination of solid-state structure and absolute configuration.

| Computational Methods (DFT) | Prediction and analysis of stereoisomer stability and structure. emanresearch.org |

Future Directions in Synthetic Methodologies for Spirocompounds

The synthesis of spirocyclic compounds, particularly in an enantiomerically pure form, remains a significant challenge in organic chemistry. rsc.org Future research in this area will likely focus on the development of more efficient, stereoselective, and scalable synthetic routes.

For the synthesis of this compound and related structures, the development of novel catalytic asymmetric methods is a key priority. Organocatalysis has emerged as a powerful tool for the enantioselective construction of spirocycles and could be applied to the synthesis of this target molecule. rsc.orgnih.gov

Furthermore, the exploration of novel starting materials and reaction cascades that can rapidly assemble the spirocyclic core will be crucial for improving synthetic efficiency. The use of computational tools to design and predict the outcomes of synthetic routes is also expected to play an increasingly important role in the future of spirocycle synthesis. birmingham.ac.uk The development of robust and scalable synthetic methods will be essential to unlock the full potential of spirocyclic compounds in various applications. nih.govrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.